4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
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Overview
Description
4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring, followed by the introduction of the amino and carbamoyl groups. Common reaction conditions include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the complex multi-step synthesis.
Chemical Reactions Analysis
4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying enzyme functions and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can inhibit or activate their functions. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
When compared to other thiazole derivatives, 4-Amino-3-[(4-fluorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds include:
- 4-Amino-3-[(4-chlorobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- 4-Amino-3-[(4-methylbenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- 4-Amino-3-[(4-nitrobenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
These compounds share the thiazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c13-7-3-1-6(2-4-7)5-15-11(17)9-8(14)10(12(18)19)20-16-9/h1-4H,5,14H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNQJSTWFQCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NSC(=C2N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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